
Plitidepsin
Descripción general
Descripción
Plitidepsin (Aplidin®) is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans found in the Mediterranean Sea . It belongs to the didemnin family of natural products, characterized by their antitumor, antiviral, and immunosuppressive properties . Structurally, this compound contains a 21-membered macrocyclic core with unique dehydroamino acid residues and ester bonds, distinguishing it from other peptides .
Its primary mechanism of action involves targeting eukaryotic elongation factor 1A2 (eEF1A2), a protein overexpressed in cancers and hijacked by viruses like SARS-CoV-2 for replication . This compound induces oxidative stress, activates JNK/p38 MAPK pathways, and triggers apoptosis in cancer cells . In antiviral applications, it inhibits viral protein synthesis by binding to eEF1A, thereby blocking SARS-CoV-2 replication .
This compound has undergone Phase I/II trials for multiple myeloma and Phase III trials for COVID-19, demonstrating clinical safety and efficacy .
Métodos De Preparación
La dehidrodidemnina B se puede aislar de fuentes naturales o sintetizarse. La ruta sintética implica la oxidación de la didemnina B, un compuesto estrechamente relacionado . La reacción de oxidación normalmente emplea agentes oxidantes como reactivos de acoplamiento de sales de uronio y fosfonio . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto a través de técnicas avanzadas de síntesis química .
Análisis De Reacciones Químicas
Oxidation of Didemnin B to Plitidepsin
This compound is derived from didemnin B through selective oxidation of the lactyl hydroxyl (Lac-OH) group on the side chain. Two primary synthetic strategies have been developed:
One-Step Direct Oxidation
- Reagent : 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO)/tetrahydrofuran (THF) .
- Selectivity : IBX preferentially oxidizes Lac-OH over iso-Sta-OH due to steric and electronic factors.
- Yield : >90% conversion with minimal byproducts (e.g., dual-oxidized 5 at 9%) .
Table 1: Comparison of Oxidation Methods
Synthetic Routes via Fragment Assembly
The total synthesis of this compound involves convergent assembly of peptide fragments followed by macrocyclization :
Key Fragments
- Peptidic Fragment 326 :
- Ketoester Fragment 323 :
- Carboxylic Acid 325 :
Macrocyclization
- Coupling : Fragments 326 and 338 (from threonine derivative 333 ) are linked via amide bond (DIC/HOAt) .
- Cyclization : HATU-mediated ring closure under high dilution forms macrocycle 340 (68% yield) .
Table 2: Key Synthetic Steps and Yields
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Boc Deprotection | HCl in dioxane | 95% | |
Reductive Debenzylation | H₂/Pd-C | 89% | |
Macrocyclization | HATU, HOAt, NMM | 68% | |
Final Esterification | DIC, DMAP | 82% |
Degradation and Stability
This compound undergoes degradation under heat and light stress, necessitating lyophilized formulation. Stability studies show:
- Reconstituted Solution : Stable for 24 hours in polyoxyl 35 castor oil/ethanol/water (15/15/70% v/v/v) .
- pH Sensitivity : Degrades rapidly in acidic (pH < 4) or alkaline (pH > 8) conditions .
Stereochemical Considerations
Aplicaciones Científicas De Investigación
Anticancer Activity
Plitidepsin has been extensively studied for its anticancer properties, demonstrating significant activity against multiple malignancies. Key findings include:
- Multiple Myeloma : In a Phase II clinical trial, this compound showed potent activity against primary multiple myeloma tumor cells and various human myeloma cell lines, including those resistant to conventional therapies. The drug induced apoptosis through the translocation of Fas/CD95 to lipid rafts in the cell membrane .
- Solid Tumors : this compound has also been evaluated in solid tumors such as malignant melanoma and renal cell carcinoma. Its single-agent chemotherapy capability has been highlighted in several studies, showcasing clinically relevant antitumor activity .
Clinical Trials
This compound is currently undergoing various clinical trials aimed at assessing its efficacy across different cancer types:
Trial Name | Phase | Indication | Status |
---|---|---|---|
ADMYRE Study | III | Relapsed/Refractory Multiple Myeloma | Ongoing |
APLICOV-PC | I | COVID-19 | Completed |
The ADMYRE study focuses on patients with relapsed or refractory multiple myeloma who have failed standard therapies, while other trials are exploring its use in combination with existing treatments to enhance efficacy .
Antiviral Properties Against SARS-CoV-2
Recent studies have positioned this compound as a promising antiviral agent against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Key insights include:
- Mechanism of Action : this compound targets the host protein eukaryotic translation elongation factor 1A, inhibiting viral replication at nanomolar concentrations. It has demonstrated superior potency compared to other antiviral agents like remdesivir .
- Clinical Trials for COVID-19 : The NEPTUNO trial evaluated this compound's efficacy in hospitalized patients with moderate COVID-19 requiring oxygen therapy. Although the trial was halted due to a drop in hospitalizations, preliminary results indicated a potential reduction in the time to oxygen therapy discontinuation .
Summary of Findings
This compound's antiviral effects were substantiated by reductions in viral load observed in preclinical models and clinical settings. For instance, a 2-log reduction in viral titers was noted in infected mice treated with this compound compared to controls .
Safety and Tolerability
Across various studies, this compound has generally been well tolerated among patients. Adverse effects were minimal, and the drug's cardiac profile was found to be safe during extensive evaluations . This safety profile supports its continued exploration as both an anticancer and antiviral agent.
Mecanismo De Acción
La dehidrodidemnina B ejerce sus efectos al inhibir la proteína humana factor de elongación eucariota 1A (eEF1A) . Esta inhibición interrumpe la síntesis de proteínas, lo que lleva a la apoptosis en las células cancerosas . El compuesto también interfiere con el bucle autocrino VEGF/VEGFR-1, que es esencial para el crecimiento de ciertas células cancerosas . Estos objetivos y vías moleculares contribuyen a sus actividades antitumorales y antivirales .
Comparación Con Compuestos Similares
Structural Analogs: Didemnin Family
Plitidepsin shares structural homology with other didemnins, such as Didemnin B and Trabectedin , but exhibits distinct pharmacological advantages:
Key Findings :
- This compound’s reduced toxicity compared to Didemnin B is attributed to its selective binding to eEF1A2 over eEF1A1, minimizing off-target effects .
- Unlike Trabectedin, which directly damages DNA, this compound’s eEF1A2 targeting allows it to disrupt both cancer cell proliferation and viral replication .
Functional Analogs: Antiviral Compounds
This compound’s antiviral activity against SARS-CoV-2 has been compared to Remdesivir and Molnupiravir :
Key Findings :
- This compound’s host-targeted mechanism reduces the risk of viral resistance, a limitation of Remdesivir and Molnupiravir .
- Its superior potency in preclinical models is attributed to blocking a critical host-virus interaction rather than direct viral enzyme inhibition .
Comparison with Other Anticancer Depsipeptides
This compound’s anticancer profile contrasts with Romidepsin and Dactinomycin:
Key Findings :
Actividad Biológica
Plitidepsin, a marine-derived cyclic peptide originally developed as an anticancer agent, has garnered significant attention for its biological activity, particularly in the context of cancer therapy and antiviral applications against SARS-CoV-2. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and preclinical studies.
Anticancer Activity:
this compound exhibits potent anticancer effects, particularly against multiple myeloma. It operates through several mechanisms:
- Induction of Apoptosis: this compound induces oxidative stress leading to increased levels of cell membrane phospholipids and DNA oxidation. This results in decreased intracellular glutathione levels and sustained activation of the Rac1-JNK pathway, ultimately triggering caspase-dependent apoptosis in cancer cells .
- Inhibition of Angiogenesis: The compound inhibits angiogenic gene expression, including vascular endothelial growth factor (VEGF) and its receptor (VEGFR-1), demonstrating antiangiogenic properties .
- Effect on Drug Resistance: this compound has shown efficacy against multiple myeloma cells resistant to conventional therapies such as dexamethasone and bortezomib, suggesting its potential as a treatment option for refractory cases .
Antiviral Activity:
this compound has also been investigated for its antiviral properties, specifically against SARS-CoV-2:
- Targeting Host Proteins: It targets the eukaryotic translation elongation factor 1A (eEF1A), crucial for viral replication. This compound inhibits SARS-CoV-2 replication at nanomolar concentrations by interfering with the viral replication machinery .
- Preclinical Efficacy: Studies have demonstrated that this compound effectively reduces viral load in infected cells and prevents the formation of viral replication organelles (DMVs) associated with SARS-CoV-2 infection .
Clinical Applications
Cancer Treatment:
this compound has undergone extensive clinical trials for treating multiple myeloma. A notable Phase III trial (ADMYRE) led to its approval in combination with dexamethasone for patients with relapsed/refractory multiple myeloma in Australia . The drug's pharmacokinetics and safety profiles have been established through various Phase I and II studies.
COVID-19 Treatment:
In a proof-of-concept study involving hospitalized COVID-19 patients, this compound was administered at varying doses. Results indicated a favorable safety profile and a trend towards reduced viral load, although further studies are warranted to confirm these findings .
Data Summary
The following table summarizes key findings from recent studies on this compound's biological activity:
Case Studies
-
Multiple Myeloma Patient Response:
- In clinical trials, patients with refractory multiple myeloma showed significant response rates when treated with this compound, indicating its potential as a new standard therapy for resistant forms of the disease.
- COVID-19 Treatment Outcomes:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Plitidepsin’s antiviral activity against SARS-CoV-2, and how can researchers validate this mechanism in experimental models?
- Methodological Answer : Begin by conducting in vitro assays using human cell lines (e.g., Vero E6) to assess this compound’s inhibition of viral replication. Use quantitative PCR (qPCR) to measure viral load reduction and immunofluorescence assays to confirm host protein targeting (eEF1A). Validate findings via siRNA knockdown of eEF1A to establish causality . Compare results with control compounds (e.g., Remdesivir) to contextualize efficacy.
Q. What are the standard assays for evaluating this compound’s efficacy and cytotoxicity in preclinical studies?
- Methodological Answer : Employ dose-response curves (IC₅₀/CC₅₀ calculations) using MTT or ATP-based viability assays. Include time-course experiments to assess temporal effects on viral replication. Use high-content imaging for cytopathic effect quantification. Ensure reproducibility by adhering to guidelines for in vitro antiviral testing (e.g., WHO protocols) .
Q. How can researchers translate in vitro findings on this compound to in vivo models while addressing interspecies variability?
- Methodological Answer : Select animal models (e.g., transgenic mice expressing human ACE2) that closely mimic human pathophysiology. Perform pharmacokinetic/pharmacodynamic (PK/PD) profiling to optimize dosing regimens. Use RNA sequencing to compare host responses across species and identify conserved pathways .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s efficacy data across different viral variants (e.g., Omicron vs. Delta)?
- Methodological Answer : Conduct parallel in vitro challenges using clinical isolates of variants. Apply normalized metrics (e.g., fold-change in EC₅₀ relative to ancestral strains) to quantify variant susceptibility. Use structural modeling (cryo-EM) to map host-variant interactions and identify resistance mechanisms . Statistically analyze data using mixed-effects models to account for inter-experiment variability .
Q. What strategies can mitigate confounding factors in this compound’s combination therapy studies with other antivirals?
- Methodological Answer : Employ factorial design experiments to test pairwise drug interactions. Calculate synergy scores (e.g., Bliss independence or Loewe additivity models) and validate with mechanistic studies (e.g., transcriptomic profiling). Control for off-target effects via CRISPR-Cas9 knockout of non-host targets .
Q. How can researchers address discrepancies in this compound’s dose-response relationships between 2D cell cultures and 3D organoid models?
- Methodological Answer : Optimize organoid culture conditions (e.g., air-liquid interface for lung models) to better mimic in vivo microenvironments. Use single-cell RNA-seq to compare cellular heterogeneity and drug penetration dynamics. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile dose disparities .
Q. What analytical frameworks are optimal for assessing this compound’s long-term host cell effects post-treatment?
- Methodological Answer : Implement longitudinal multi-omics (proteomics, metabolomics) to track residual host responses. Use network analysis (e.g., weighted gene co-expression networks) to identify persistent pathway alterations. Validate findings with functional assays (e.g., mitochondrial stress tests) .
Q. Methodological Considerations Table
Propiedades
IUPAC Name |
(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZLLQJYRSZIS-LXNNNBEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H87N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1110.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137219-37-5 | |
Record name | Plitidepsin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plitidepsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04977 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PLITIDEPSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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